molecular formula C16H21ClN2O4 B10838853 (1-(111C)methylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate

(1-(111C)methylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate

Cat. No.: B10838853
M. Wt: 339.80 g/mol
InChI Key: FWDOTRBSNDBFMN-BJUDXGSMSA-N
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Description

[11C]SB207145 is a novel radioligand used in positron emission tomography (PET) imaging to study the serotonin 4 (5-HT4) receptor in the brain. The 5-HT4 receptor is a G-protein-coupled receptor that is positively linked to adenylate cyclase activity and is involved in various physiological functions, including learning, memory, and mood regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [11C]SB207145 involves the methylation of the precursor compound SB206453 (piperidin-4-ylmethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate) with [11C]methyl iodide ([11C]CH3I). The precursor is dissolved in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and cooled to 10ºC. [11C]CH3I is then bubbled into the reaction mixture, which is subsequently heated to 120ºC for 4 minutes. The reaction mixture is cooled, diluted with water, and purified using semi-preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods

The production of [11C]SB207145 is typically carried out using automated radiosynthesis units, such as the GE Healthcare Tracerlab FXC synthesis unit. This method eliminates the need for a base during the [11C]methylation process, resulting in a more efficient and reproducible synthesis .

Chemical Reactions Analysis

Types of Reactions

[11C]SB207145 primarily undergoes methylation reactions during its synthesis. The precursor compound SB206453 can be methylated at two potential sites: the 1-N piperidinyl position and the 8-N primary amine position .

Common Reagents and Conditions

Major Products

The major product of the methylation reaction is [11C]SB207145, which is obtained in high radiochemical purity and specific activity .

Scientific Research Applications

[11C]SB207145 is used extensively in scientific research to study the 5-HT4 receptor in the brain. Its applications include:

Mechanism of Action

[11C]SB207145 binds selectively to the 5-HT4 receptor, a G-protein-coupled receptor that activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This binding allows for the visualization of 5-HT4 receptor distribution and density in the brain using PET imaging . The compound’s binding potential is quantified using kinetic modeling, which provides insights into the receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

339.80 g/mol

IUPAC Name

(1-(111C)methylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C16H21ClN2O4/c1-19-4-2-10(3-5-19)9-23-16(20)11-8-12(17)13(18)15-14(11)21-6-7-22-15/h8,10H,2-7,9,18H2,1H3/i1-1

InChI Key

FWDOTRBSNDBFMN-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]N1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl

Canonical SMILES

CN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl

Origin of Product

United States

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